molecular formula C9H13N3O3S B14810329 N-(6-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(6-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14810329
M. Wt: 243.29 g/mol
InChI Key: DXGJBIAPNLQNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a cyclopropoxy group attached to a pyridine ring, which is further connected to a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the pyridine derivative.

    Amination: The amino group is introduced through a reductive amination process.

    Sulfonamide Formation: Finally, the methanesulfonamide group is attached using a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or cyclopropoxy groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

N-(6-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of bacterial cell wall synthesis and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the cyclopropoxy group.

    N-(2-aminopyridin-4-yl)methanesulfonamide: Similar sulfonamide group but different substitution pattern on the pyridine ring.

Uniqueness

N-(6-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

N-(6-amino-4-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-16(13,14)12-9-5-7(4-8(10)11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H3,10,11,12)

InChI Key

DXGJBIAPNLQNIB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=N1)N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.